molecular formula 13C3C5H1515NO6 B602569 N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine CAS No. 478529-43-0

N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine

Cat. No.: B602569
CAS No.: 478529-43-0
M. Wt: 225.18
InChI Key:
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Description

N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine is a labeled monosaccharide derivative of glucosamine. This compound is characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15, which make it useful in various scientific research applications. The molecular formula of this compound is (13C)3C5H15(15N)O6, and it has a molecular weight of 225.18 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine plays a crucial role in biochemical reactions, particularly in the synthesis of glycoproteins and glycolipids. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the enzymatic hydrolysis of chitin, where enzymes such as endochitinases, exochitinases, chitobiase, and β-N-acetylhexosaminidases play a significant role . These interactions are essential for the breakdown and utilization of chitin-derived compounds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of glycoproteins and glycolipids, which are vital for cell membrane structure and function. Additionally, it plays a role in the regulation of cellular metabolism by influencing the availability of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for enzymes involved in glycoprotein and glycolipid synthesis, leading to the formation of complex carbohydrate structures. These interactions can result in enzyme inhibition or activation, ultimately affecting gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its degradation can lead to changes in its biochemical properties and interactions with cellular components .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular metabolism and function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular processes and metabolic pathways. Threshold effects have been observed, indicating the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to glycoprotein and glycolipid synthesis. It interacts with enzymes such as N-acetyl-glucosamine-1-phosphate uridyltransferase (GlmU), which plays a central role in the biosynthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a key building block in peptidoglycan production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments. The compound’s distribution is essential for its function in glycoprotein and glycolipid synthesis .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it participates in the synthesis of glycoproteins and glycolipids. These processes are crucial for maintaining cellular structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine typically involves the incorporation of isotopically labeled precursors. One common method is the enzymatic production from chitin powders using chitinase, which is purified through affinity adsorption . The reaction conditions often include maintaining a specific temperature and pH to optimize enzyme activity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic processes. The chitinase enzyme is used to degrade chitin, a natural polymer found in the exoskeletons of crustaceans, into N-acetyl-D-glucosamine. The isotopic labeling is achieved by using isotopically labeled substrates during the enzymatic reaction .

Chemical Reactions Analysis

Types of Reactions

N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-D-glucosamine-6-phosphate, while reduction may produce N-acetyl-D-glucosamine .

Scientific Research Applications

N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine is widely used in scientific research due to its isotopic labels. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine is unique due to its specific isotopic labels, which provide distinct advantages in tracing and studying metabolic pathways. The combination of carbon-13 and nitrogen-15 labels allows for more precise and detailed analysis compared to non-labeled or differently labeled compounds .

Properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,3+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-MDCOBECOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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